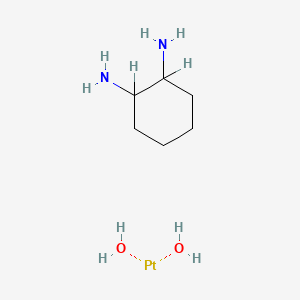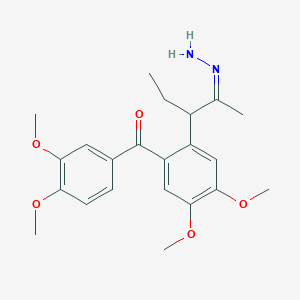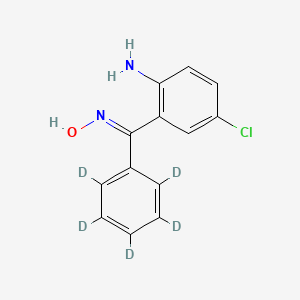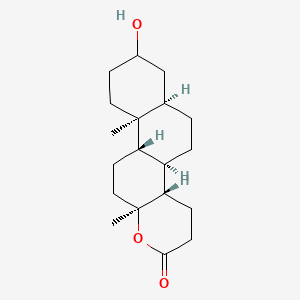
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure, which includes a hydroxyl group and an oxaandrostan backbone, makes it an interesting subject for research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Cyclization: Formation of the oxaandrostan ring structure.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Testosterone: A natural androgen with a similar steroidal structure.
Oxandrolone: A synthetic anabolic steroid with structural similarities.
Stanozolol: Another synthetic steroid with comparable properties.
Uniqueness
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one is unique due to its specific hydroxylation pattern and oxaandrostan ring structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C19H30O3 |
|---|---|
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
(4aS,4bR,6aR,10aS,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]chromen-2-one |
InChI |
InChI=1S/C19H30O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12-16,20H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,18+,19+/m1/s1 |
Clé InChI |
SZKJPNYYJWKGMH-UYPRHKJQSA-N |
SMILES isomérique |
C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




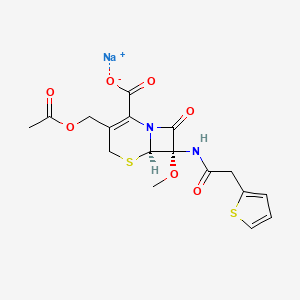

![2-[(3-Carboxy-1-oxo-2-propenyl)amino]-5-hydroxybenzoic Acid](/img/structure/B15289662.png)
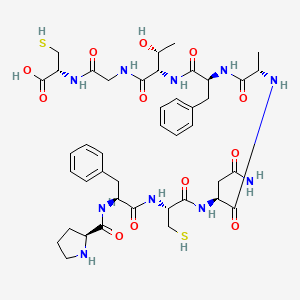
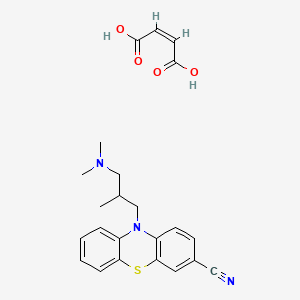
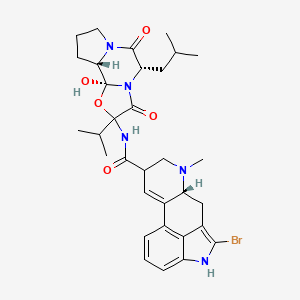
![3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B15289679.png)

